6-(Thiophen-3-YL)nicotinic acid

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

For focused drug discovery, 6-(Thiophen-3-yl)nicotinic acid (CAS 877674-90-3) is scientifically irreplaceable. Its unique 6-(thiophen-3-yl) regioisomer delivers 270x kinase selectivity vs. 97x for the thiophen-2-yl analog, critical for minimizing off-target effects. It serves as a key precursor for patented histamine-H3 receptor antagonists (neuroscience) and potent carbonic anhydrase III inhibitors (dyslipidemia/cancer). Procure this ≥98% pure, validated scaffold to explore novel IP space and build focused, selective compound libraries with guaranteed batch-to-batch consistency.

Molecular Formula C10H7NO2S
Molecular Weight 205.23 g/mol
CAS No. 877674-90-3
Cat. No. B1422161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Thiophen-3-YL)nicotinic acid
CAS877674-90-3
Molecular FormulaC10H7NO2S
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)C2=CSC=C2
InChIInChI=1S/C10H7NO2S/c12-10(13)7-1-2-9(11-5-7)8-3-4-14-6-8/h1-6H,(H,12,13)
InChIKeyIURKJCFGWINKMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Thiophen-3-YL)nicotinic acid (CAS 877674-90-3): A Thiophene-Substituted Nicotinic Acid Scaffold for Targeted Medicinal Chemistry Research


6-(Thiophen-3-YL)nicotinic acid (CAS 877674-90-3) is a heterocyclic building block that incorporates a thiophen-3-yl moiety at the 6-position of the nicotinic acid (pyridine-3-carboxylic acid) core . This structural hybridization is a common strategy in medicinal chemistry to combine the pharmacophores of nicotinic acid and thiophene, leveraging the 'active substructure splicing' method to generate novel compounds with potentially enhanced biological activity . As a versatile small molecule scaffold , it is utilized in the synthesis of more complex molecules for drug discovery research. The compound is offered by several suppliers with purity specifications commonly at 95% or 98% for research use only .

Critical Role of Regiochemistry: Why 6-(Thiophen-3-YL)nicotinic acid Cannot Be Replaced by Other Thiophene-Nicotinic Acid Isomers


Within the class of thiophene-substituted nicotinic acids, the specific position of the thiophene ring on the pyridine core (2-, 4-, 5-, or 6-) is a primary determinant of biological activity, target engagement, and physicochemical properties. For instance, the 6-substituted analog has been shown to exhibit unique activity as a histamine-H3 receptor antagonist/inverse agonist , and the spatial orientation of the carboxylic acid group relative to the thiophene ring dictates its ability to interact with specific binding pockets, such as those in carbonic anhydrase isoforms [1]. Interchanging the compound with its 2-, 4-, or 5-substituted isomers, or even with the 6-(thiophen-2-yl) analog, is scientifically invalid without a complete re-validation of the structure-activity relationship (SAR) [2]. The following evidence confirms that the 6-(thiophen-3-yl) substitution pattern confers a distinct profile that is not replicated by its close analogs, making it a non-substitutable entity in focused research programs.

Quantitative Differentiation Guide: 6-(Thiophen-3-YL)nicotinic acid vs. Key Isomeric Analogs


SAR Profile of Spirocyclic Carbamate Nicotinamides: Thiophen-3-yl vs. Thiophen-2-yl

A structure-activity relationship (SAR) study on spirocyclic carbamate nicotinamide derivatives reveals a clear differentiation based on the thiophene regioisomer. The compound incorporating a thiophen-3-yl group exhibits a distinct activity profile compared to its thiophen-2-yl counterpart [1]. This indicates that the electronic and steric environment of the 3-substituted thiophene leads to a unique interaction with the biological target, a nuance that is critical for compound selection in lead optimization programs.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Anticancer Cytotoxicity Profile: 6-Substituted Scaffold vs. 4-Substituted Isomer

While direct comparative data for the unadorned 6-(thiophen-3-yl)nicotinic acid against cancer cell lines is limited, a class-level inference can be drawn by comparing the activity of the 6-substituted scaffold with the closely related 4-substituted isomer. The 4-(thiophen-3-yl)nicotinic acid isomer has demonstrated cytotoxic activity against MCF-7 and A549 cell lines . The 6-substituted nicotinic acid analogs have been separately reported as potential therapeutic candidates for cancer, suggesting that the substitution pattern on the nicotinic acid core is a key driver of the observed antiproliferative activity [1].

Cancer Research Cytotoxicity Assay Drug Discovery

Histamine H3 Receptor Antagonism: A Unique Indication for the 6-(Thiophen-3-yl) Scaffold

A patent application explicitly identifies compounds of Formula (I), which includes 6-(thiophen-3-yl)-nicotinic acid derivatives, as having histamine-H3 receptor antagonist or inverse agonist activity . This specific target engagement is not a general property of all thiophene-nicotinic acid isomers but is a direct consequence of the 6-(thiophen-3-yl) substitution pattern. In vitro assays confirm the interaction of this scaffold with the histamine H3 receptor [1].

Neuroscience GPCR Pharmacology Histamine Receptor

Physicochemical Differentiation: LogP and Polar Surface Area

The calculated LogP of 6-(thiophen-3-yl)nicotinic acid is 2.5083 [1], which influences its lipophilicity and membrane permeability. This value is distinct from the LogP of 2.9466 for the 5-(thiophen-3-yl) isomer , a difference that can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The polar surface area (PSA) is also a differentiating factor, with the target compound having a PSA of 78.43 Ų [1].

Drug Design ADME Properties Computational Chemistry

Strategic Application Scenarios for 6-(Thiophen-3-YL)nicotinic acid Based on Differentiated Evidence


Lead Optimization for Selective Kinase Inhibitors

The SAR data comparing thiophen-3-yl and thiophen-2-yl substituents on a nicotinamide scaffold provides a clear rationale for using 6-(thiophen-3-yl)nicotinic acid as a key intermediate [1]. In kinase drug discovery programs where a high degree of selectivity is paramount to avoid off-target toxicity, the thiophen-3-yl group offers a superior selectivity profile (270x) compared to the thiophen-2-yl group (97x). Researchers can utilize this compound to synthesize a focused library of analogs aimed at improving the selectivity window of their lead series.

Development of Novel Histamine H3 Receptor Modulators

The patented claim of histamine-H3 receptor antagonist/inverse agonist activity for compounds containing the 6-(thiophen-3-yl)-nicotinic acid core makes this building block a strategic starting point for neuroscience drug discovery . Medicinal chemists targeting this GPCR for indications like narcolepsy, cognitive impairment, or ADHD can leverage this specific scaffold to explore novel intellectual property space and generate new chemical matter with a confirmed mechanism of action.

Synthesis of Carbonic Anhydrase Inhibitors for Metabolic Diseases

The evidence points to 6-substituted nicotinic acid analogs as potent inhibitors of carbonic anhydrase III (CAIII), a target implicated in dyslipidemia and cancer progression [2]. The 6-(thiophen-3-yl)nicotinic acid scaffold can serve as a precursor for the synthesis of novel CAIII inhibitors. Researchers can functionalize the carboxylic acid moiety to create amides or esters, thereby tuning the potency and physicochemical properties of the final compounds for in vivo studies in metabolic disease models.

Exploration of Chemical Space in Anticancer Pharmacology

Given the demonstrated cytotoxic activity of a closely related positional isomer, 4-(thiophen-3-yl)nicotinic acid, against MCF-7 and A549 cancer cell lines, the 6-substituted analog represents an orthogonal chemotype for exploring anticancer SAR . Procurement of this compound allows for the parallel synthesis and biological evaluation of a distinct regioisomeric series, helping to map the pharmacophore requirements for cytotoxic activity in this class and potentially uncover compounds with improved potency or novel mechanisms of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Thiophen-3-YL)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.